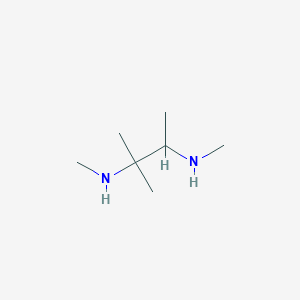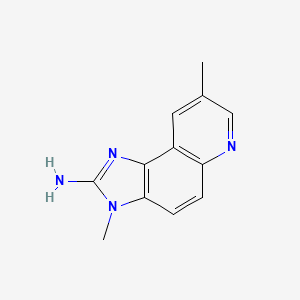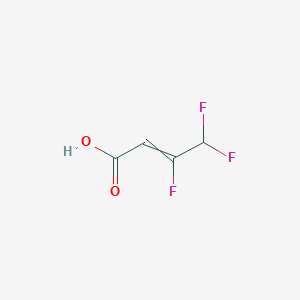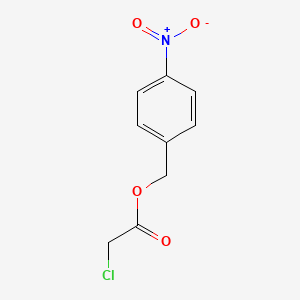![molecular formula C7H9Cl3O B14315036 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane CAS No. 113984-02-4](/img/structure/B14315036.png)
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane is a chemical compound known for its unique structure and reactivity. It features an oxirane ring, which is a three-membered cyclic ether, and a chloromethyl group attached to the ring. The presence of the dichlorocyclopropyl group adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane typically involves the reaction of a suitable precursor with epichlorohydrin. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include azides, thiocyanates, and various amine derivatives.
Oxidation Reactions: The primary products are diols and other oxygenated compounds.
Reduction Reactions: The main products are alcohols and other reduced derivatives.
科学的研究の応用
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane involves its reactivity with nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives. The dichlorocyclopropyl group may also participate in reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-2-methyloxirane: This compound has a similar structure but with a methyl group instead of the dichlorocyclopropyl group.
Epichlorohydrin: A simpler compound with an oxirane ring and a chloromethyl group, lacking the additional substituents.
Uniqueness
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
113984-02-4 |
|---|---|
分子式 |
C7H9Cl3O |
分子量 |
215.5 g/mol |
IUPAC名 |
2-(chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane |
InChI |
InChI=1S/C7H9Cl3O/c8-3-6-5(11-6)1-4-2-7(4,9)10/h4-6H,1-3H2 |
InChIキー |
TUSSILIXLLSDTD-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)CC2C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



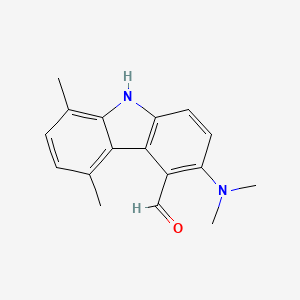
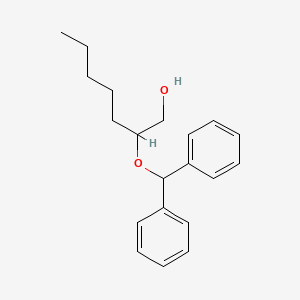
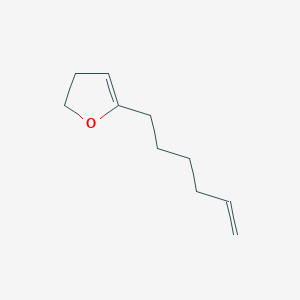
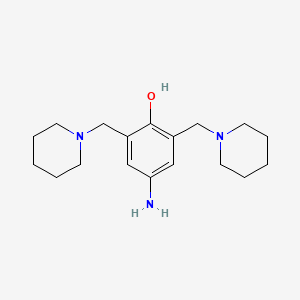
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
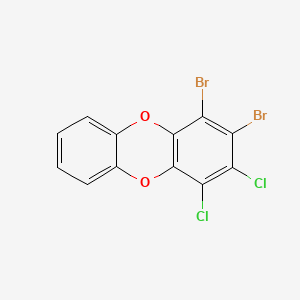
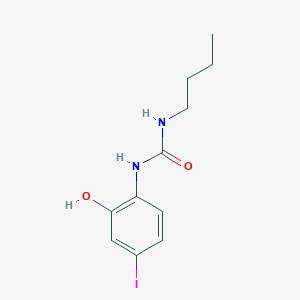
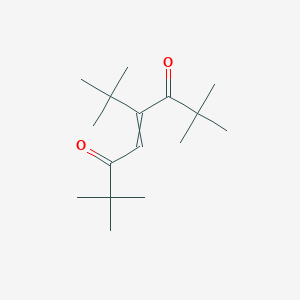
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
